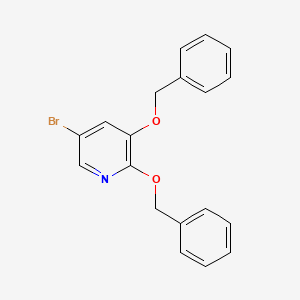

2,3-Bis(benzyloxy)-5-bromopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Bis(benzyloxy)-5-bromopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two benzyloxy groups attached to the 2nd and 3rd positions of the pyridine ring, and a bromine atom attached to the 5th position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(benzyloxy)-5-bromopyridine typically involves the bromination of 2,3-Bis(benzyloxy)pyridine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring.

Bromination Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2,3-Bis(benzyloxy)-5-bromopyridine can undergo various chemical reactions, including:

-

Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles.

Reagents: Sodium azide (NaN3), Potassium thiolate (KSR)

Conditions: Solvent such as DMF, elevated temperatures

-

Oxidation: : The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Conditions: Acidic or basic medium, room temperature or elevated temperatures

-

Reduction: : The pyridine ring can be reduced to form piperidine derivatives.

Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)

Conditions: High pressure, room temperature or elevated temperatures

Major Products Formed

Nucleophilic Substitution: Formation of azido or thiol-substituted pyridine derivatives.

Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

科学的研究の応用

2,3-Bis(benzyloxy)-5-bromopyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

作用機序

The mechanism of action of 2,3-Bis(benzyloxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and benzyloxy groups can influence its binding affinity and selectivity towards molecular targets.

類似化合物との比較

Similar Compounds

- 2,3-Bis(benzyloxy)pyridine

- 2,3-Bis(benzyloxy)-6-bromopyridine

- 2,3-Bis(benzyloxy)-4-bromopyridine

Uniqueness

2,3-Bis(benzyloxy)-5-bromopyridine is unique due to the specific positioning of the bromine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional specificity can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

生物活性

2,3-Bis(benzyloxy)-5-bromopyridine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with two benzyloxy groups and a bromine atom. This configuration contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. It has been evaluated against various bacterial strains, showing inhibitory effects on growth.

- Anticancer Activity : The compound is being investigated for its potential in cancer therapy. It has shown promise in inhibiting the proliferation of cancer cell lines in vitro.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be crucial for its therapeutic applications.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may bind to active sites on enzymes, disrupting their function and leading to altered metabolic processes.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound could induce oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis in malignant cells.

- DNA Intercalation : There is evidence that it can intercalate into DNA, potentially disrupting replication and transcription processes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

- Formation of the Pyridine Core : This involves bromination of a suitable pyridine derivative.

- Benzyloxy Substitution : The introduction of benzyloxy groups is achieved through nucleophilic substitution reactions.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Efficacy

In vitro tests on human cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value of approximately 25 µM. Mechanistic studies suggested that the compound induces apoptosis via ROS generation and DNA damage .

Study 3: Enzyme Inhibition Profile

Research on enzyme inhibition showed that this compound effectively inhibited cyclic nucleotide phosphodiesterase (PDE) activity. This suggests potential applications in treating conditions related to dysregulated cyclic nucleotide signaling .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| Compound A (similar structure) | Low | Moderate | No |

| Compound B (similar structure) | High | Low | Yes |

特性

IUPAC Name |

5-bromo-2,3-bis(phenylmethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-17-11-18(22-13-15-7-3-1-4-8-15)19(21-12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETQJINSHFBNRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。